

A Comparative Guide to the Synthesis of Amidoximes from Nitroalkanes

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Amidoximes are a crucial class of organic compounds with significant applications in medicinal chemistry and materials science. Their synthesis from readily available nitroalkanes presents a valuable transformation for researchers. This guide provides a comparative analysis of two prominent methods for this conversion, offering detailed experimental protocols and performance data to aid in methodology selection.

Two primary, one-pot methods for the synthesis of substituted **amidoxime**s from primary nitroalkanes have demonstrated particular utility: the use of magnesium amides and the use of lithium amides.[1] Both methods offer a direct route to **amidoxime**s, avoiding the isolation of intermediate species.

Comparative Performance

The choice between using magnesium or lithium amides can significantly impact the yield of the desired **amidoxime**, often influenced by the steric and electronic nature of the amine and nitroalkane substrates. Below is a summary of reported yields for the synthesis of various **amidoxime**s using these two methods.



Amidoxime Product	Nitroalkane	Amine	Method	Reagent	Yield (%)
10a	1- Nitropropane	n-Butylamine	A	EtMgCl	41
10a	1- Nitropropane	n-Butylamine	В	n-BuLi	52
10b	1- Nitropropane	s-Butylamine	В	n-BuLi	48
10c	1- Nitropropane	t-Butylamine	A	EtMgCl	35
10d	1- Nitropropane	Pyrrolidine	А	EtMgCl	45
10e	Nitromethane	p-Toluidine	В	n-BuLi	33
10f	Nitroethane	Aniline	А	EtMgCl	51
10g	Nitroethane	Benzylamine	В	n-BuLi	42
10h	Nitroethane	Cyclohexyla mine	В	n-BuLi	50
10i	Nitroethane	Allylamine	A	EtMgCl	26
10j	1- Nitropropane	4-Amino-2- (trifluorometh yl)benzonitrile	А	EtMgCl	68

Data sourced from Sanguineti, G., Le, H. V., & Ganem, B. (2011). Studies on the synthesis of **amidoxime**s from nitroalkanes. Tetrahedron, 67(52), 10208–10211.[1]

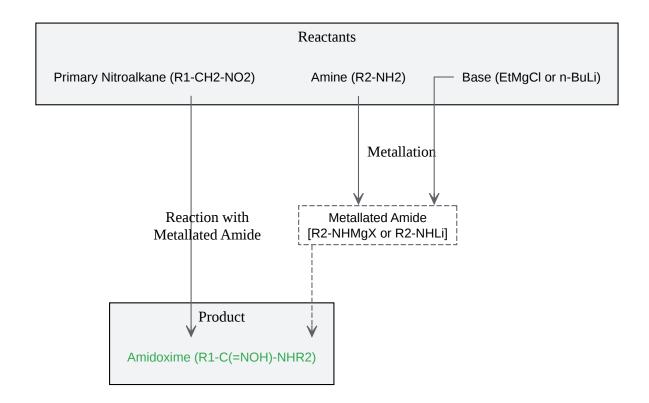
Generally, n-butyllithium (Method B) appears to be the preferred reagent for preparing N-(primary alkyl) or N-(secondary alkyl) **amidoxime**s. Conversely, Grignard reagents (Method A) are more effective for reactions involving tert-butylamine or pyrrolidine. The synthesis of **amidoxime**s using anilines, such as in the formation of products 10f and 10j, also works well with the Grignard-based method.[1] Notably, the successful synthesis of 10j in a high yield of



68% demonstrates that the method is tolerant of reactive functional groups like nitriles and trifluoromethyl groups on the amine component.

Reaction Schematics & Methodologies

The overall transformation involves the reaction of a primary nitroalkane with a metallated amine to form the corresponding **amidoxime**.



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Caption: General workflow for the synthesis of **amidoxime**s from primary nitroalkanes.

Experimental Protocols

The following are detailed experimental procedures for the two primary methods of synthesizing **amidoxime**s from nitroalkanes.



Method A: Synthesis using Ethylmagnesium Chloride[1]

- A solution of ethylmagnesium chloride (2 M in THF, 4 mmol) in dry THF (2 mL) is placed in a nitrogen-flushed 2-neck 50 mL round-bottom flask fitted with a condenser and a septum.
- The solution is brought to reflux, and the amine (4 mmol, freshly distilled) is added dropwise.
- The resulting mixture is stirred at reflux until the evolution of ethane gas ceases.
- The oil bath is removed, and the nitroalkane (1 mmol, freshly distilled) is added dropwise.
- The septum is replaced with a glass stopper, and the solution is brought to reflux for 3 hours.
- After cooling to 0 °C, the reaction is acidified to pH 2 with 3 M aqueous HCl.
- The bulk of the THF is removed under reduced pressure.
- The remaining aqueous phase is washed with diethyl ether (4 x 5 mL).
- The aqueous layer is cooled to 0 °C and then basified to pH 10 with 3 M NaOH.
- The resulting suspension is saturated with sodium chloride and extracted with diethyl ether (4 x 10 mL).
- The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated in vacuo to yield the **amidoxime**.

Method B: Synthesis using n-Butyllithium[1]

- A solution of the amine (4 mmol, freshly distilled) in dry THF (1.5 mL) is placed in a nitrogenflushed 2-neck 50 mL round-bottom flask fitted with a condenser and a septum.
- The solution is cooled to -78 °C.
- n-Butyllithium (1.6 M solution in hexanes, 4 mmol) is added dropwise.
- The reaction mixture is allowed to warm to room temperature and then brought to reflux until gas evolution stops.



- The solution is cooled to room temperature, and the nitroalkane (1 mmol, freshly distilled) is added dropwise.
- The resulting solution is refluxed for 3 hours.
- The work-up procedure is identical to that described in Method A (steps 6-11).

Alternative Synthetic Routes

While the direct reaction of nitroalkanes with metallated amines is a primary focus, other transformations are known. For instance, nitroalkanes can be reduced to oximes using reagents like tin(II) chloride or chromium(II) chloride.[2] These oximes could potentially be converted to **amidoxime**s in a subsequent step, although this represents a multi-step process compared to the one-pot methods detailed above. Another explored, but less efficient, route involves a "thiohydroximate pathway".[1] However, this approach was found to have low reactivity and was susceptible to side reactions, making it a less viable option for the synthesis of **amidoxime**s from nitroalkanes.[1]

Conclusion

The synthesis of **amidoxime**s from nitroalkanes is most effectively achieved through one-pot reactions with magnesium or lithium amides. The choice of metal cation is crucial and should be tailored to the specific substrates being used. The provided data and protocols offer a solid foundation for researchers to select and optimize conditions for their specific synthetic targets.

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